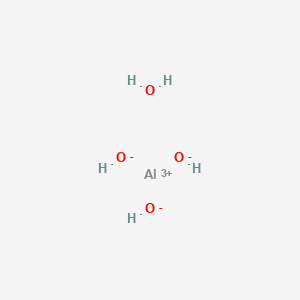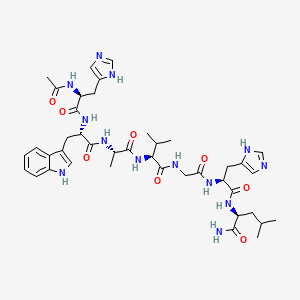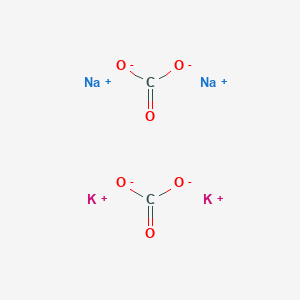
Algeldrate
Overview
Description
It is primarily employed to neutralize excess stomach acid, providing relief from conditions such as heartburn, indigestion, and peptic ulcers . Algeldrate is preferred over other antacids like sodium bicarbonate because it does not significantly increase the pH of the stomach, thus avoiding the stimulation of excess acid production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Algeldrate is typically synthesized through the reaction of aluminium salts with a base. One common method involves the precipitation of aluminium hydroxide from an aqueous solution of aluminium sulfate using sodium hydroxide:
Al2(SO4)3+6NaOH→2Al(OH)3+3Na2SO4
Industrial Production Methods: In industrial settings, aluminium hydroxide is produced by the Bayer process, which involves the extraction of aluminium from bauxite ore. The process includes the following steps:
Digestion: Bauxite is dissolved in sodium hydroxide at high temperatures and pressures.
Clarification: The mixture is allowed to settle, separating the sodium aluminate solution from the impurities.
Precipitation: Aluminium hydroxide is precipitated from the sodium aluminate solution by cooling and seeding with aluminium hydroxide crystals.
Calcination: The precipitated aluminium hydroxide is filtered, washed, and then calcined to produce aluminium oxide.
Types of Reactions:
- this compound reacts with hydrochloric acid in the stomach to form aluminium chloride and water:
Neutralization: Al(OH)3+3HCl→AlCl3+3H2O
this compound can react with both acids and bases. For example, it reacts with sodium hydroxide to form sodium aluminate:Amphoteric Reactions: Al(OH)3+NaOH→NaAlO2+2H2O
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
From Acid Reactions: Aluminium chloride, aluminium sulfate.
From Base Reactions: Sodium aluminate, potassium aluminate.
Scientific Research Applications
Algeldrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Utilized as an antacid to treat gastrointestinal disorders and to control phosphate levels in patients with kidney failure.
Mechanism of Action
Algeldrate exerts its antacid effect by neutralizing hydrochloric acid in the stomach, which increases the pH and reduces acidity. This action helps to relieve symptoms of heartburn and indigestion. Additionally, this compound can bind to phosphate in the gastrointestinal tract, forming insoluble aluminium phosphate, which is excreted in the feces. This mechanism is particularly useful in managing hyperphosphatemia in patients with chronic kidney disease .
Comparison with Similar Compounds
Magnesium Hydroxide: Another common antacid that neutralizes stomach acid but can cause diarrhea, unlike algeldrate, which may cause constipation.
Calcium Carbonate: A potent antacid that provides quick relief but can lead to acid rebound and hypercalcemia with prolonged use.
Sodium Bicarbonate: Effective in neutralizing stomach acid but can cause systemic alkalosis and increase sodium load.
Uniqueness of this compound: this compound is unique due to its amphoteric nature, allowing it to react with both acids and bases. It is also less likely to cause systemic alkalosis compared to sodium bicarbonate and does not significantly increase stomach pH, reducing the risk of acid rebound .
Properties
IUPAC Name |
aluminum;trihydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKVLBUSSNXMV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.019 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330-44-5 | |
| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALGELDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B8101750.png)

![[(4S)-4-amino-5-hydroxypentyl]urea](/img/structure/B8101764.png)




![3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,21S,23S,25S,26S,28S,31S,33S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B8101811.png)
![(1'S,3S,5'S,6'S,8'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one](/img/structure/B8101814.png)


![(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8101822.png)


